tricos-7-ene

Drosophila suzukii mating inhibition CHC profiling

Tricos-7-ene, a 23-carbon mono-unsaturated hydrocarbon, functions as a semiochemical in insect chemical communication systems, classified as a pheromone and animal metabolite. The compound exists as stereoisomers, with the (Z)- or cis-7-tricosene isomer being the biologically active form in Drosophila melanogaster and other dipterans.

Molecular Formula C23H46
Molecular Weight 322.6 g/mol
Cat. No. B15286717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametricos-7-ene
Molecular FormulaC23H46
Molecular Weight322.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC=CCCCCCC
InChIInChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-23H2,1-2H3
InChIKeyIRYCVIRCWSSJOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricos-7-ene in Chemical Ecology: A Procurement Guide to a Conserved Insect Semiochemical


Tricos-7-ene, a 23-carbon mono-unsaturated hydrocarbon, functions as a semiochemical in insect chemical communication systems, classified as a pheromone and animal metabolite [1]. The compound exists as stereoisomers, with the (Z)- or cis-7-tricosene isomer being the biologically active form in Drosophila melanogaster and other dipterans [2]. In D. melanogaster, (Z)-7-tricosene is a male-enriched cuticular hydrocarbon that regulates male-male aggression and inhibits male-male courtship [3]. Its role as an anti-aphrodisiac transferred to females during mating has been documented, influencing female sexual receptivity and re-mating dynamics [4].

Why Positional Isomers and Chain-Length Analogs of Tricos-7-ene Are Not Interchangeable


Substituting tricos-7-ene with closely related analogs like (Z)-9-tricosene or 7-pentacosene leads to divergent biological outcomes due to species-specific olfactory receptor tuning and chain-length recognition [1]. In Drosophila melanogaster, (Z)-7-tricosene and 7-pentacosene exhibit distinct production ratios and behavioral functions; while 7-pentacosene acts synergistically with 7-tricosene in some contexts, it cannot fully substitute for the latter's role in aggression and courtship inhibition [2]. Similarly, (Z)-9-tricosene, the female house fly sex pheromone, is active in Musca domestica but shows no comparable activity in Drosophila species that utilize 7-tricosene, highlighting that even positional isomerism on the alkene chain determines receptor activation and downstream behavioral effects [3]. Procurement of the incorrect isomer or chain-length variant risks complete loss of bioactivity in target species-specific assays.

Quantitative Differentiation of Tricos-7-ene Against Positional Isomers and Chain-Length Analogs


Species-Specific Behavioral Activity: 7-Tricosene vs. 9-Tricosene in Drosophila

In Drosophila suzukii, 7-tricosene (7-C23:1) and 9-tricosene (9-C23:1) both negatively regulate courtship and mating, but they are co-expressed as distinct cuticular hydrocarbon peaks with a chain length of 23 carbons, alongside 5-tricosene and tricosane [1]. While both positional isomers inhibit mating in this species, 9-tricosene has been specifically patented for D. suzukii control based on its superior efficacy in inhibiting mating behavior, with a demonstrated reduction in infestation by 40% in strawberry crops when synthetic analogs are applied [2]. The co-occurrence of 7-tricosene and 9-tricosene in D. suzukii cuticular profiles indicates non-redundant roles, and the selection of 9-tricosene for pest control patents underscores its distinct bioactivity profile compared to the 7-isomer in this agriculturally relevant species.

Drosophila suzukii mating inhibition CHC profiling

Chain-Length Specificity: 7-Tricosene vs. 7-Pentacosene in Drosophila melanogaster

In Drosophila melanogaster, 7-tricosene (7-T, C23) and 7-pentacosene (7-P, C25) are the two predominant male cuticular hydrocarbons, but they exhibit distinct functional and genetic regulation [1]. While 7-tricosene has a clearly established role as a male-specific pheromone that inhibits male-male courtship and promotes aggression, 7-pentacosene's pheromonal role is described as synergistic and not independently sufficient to elicit the same behavioral responses [2]. Genetic studies reveal interstrain variation in the 7-T/7-P ratio, and the production of 7-pentacosene is controlled by the Ngbo locus, which is additively expressed with distinct alleles, whereas 7-tricosene production shows different genetic control [3].

Drosophila melanogaster cuticular hydrocarbons pheromone blend

Sexual Dimorphism and Transfer Dynamics: (Z)-7-Tricosene in Drosophila melanogaster

(Z)-7-tricosene exhibits pronounced sexual dimorphism in Drosophila melanogaster, being abundant in males but nearly absent in virgin females [1]. Upon mating, (Z)-7-tricosene is transferred from males to females and subsequently synthesized de novo by mated females, where it functions as an anti-aphrodisiac, reducing male courtship and increasing female sexual receptivity [2]. This contrasts with the female-produced sex pheromone (Z)-9-tricosene in Musca domestica, which acts as an attractant for both sexes in field settings [3].

Drosophila melanogaster anti-aphrodisiac sexual receptivity

Olfactory Receptor Specificity: (Z)-7-Tricosene Requires Gr32a and Or47b in Drosophila

In Drosophila melanogaster, the behavioral responses to (Z)-7-tricosene are mediated by specific chemosensory receptors. The gustatory receptor Gr32a is required for (Z)-7-tricosene-induced courtship inhibition, while the olfactory receptor Or47b mediates (Z)-7-tricosene-dependent aggression [1]. Mutations in Or47b suppress aggression and alter male-male social interactions in a hierarchical manner, demonstrating that (Z)-7-tricosene signaling is partitioned into distinct neural circuits [2]. No equivalent receptor specificity has been reported for the 9-tricosene isomer in Drosophila, underscoring the unique molecular recognition of the 7-position double bond.

Drosophila melanogaster olfactory receptors gustatory receptors

Field Efficacy Contrast: (Z)-9-Tricosene as Musca domestica Attractant vs. (Z)-7-Tricosene's Drosophila-Specific Role

In field evaluations against the house fly Musca domestica, (Z)-9-tricosene (muscalure) increased trap catches by 3.4× to 12.4× over unbaited controls when applied at 0.5-100 mg per trap, with the highest dosage (125 mg) proving most attractive to both sexes in swine farm settings [1]. In contrast, (Z)-7-tricosene has no documented attractant activity in M. domestica; its semiochemical function is restricted to Drosophila species, where it acts as a contact pheromone regulating courtship and aggression rather than as a volatile attractant [2]. This stark dichotomy in application—volatile attractant for muscalids versus contact pheromone for drosophilids—prevents cross-species substitution and dictates distinct procurement strategies for applied entomology versus basic neuroethology.

Musca domestica field trapping pest management

Recommended Application Scenarios for Tricos-7-ene Based on Validated Differentiation


Drosophila melanogaster Neurogenetics: Courtship and Aggression Assays

Use (Z)-7-tricosene for behavioral assays requiring Gr32a- or Or47b-dependent pheromone signaling in Drosophila melanogaster [1]. (Z)-9-tricosene is not a suitable substitute as it does not engage these receptor pathways. The compound is applied as a contact pheromone on decapitated flies or pseudoflies to elicit male-male aggression or inhibit male-male courtship. Recommended purity: ≥95% (GC) [2].

Drosophila suzukii Behavioral Ecology: Cuticular Hydrocarbon Profiling

Include (Z)-7-tricosene as a reference standard in GC-MS analysis of Drosophila suzukii cuticular hydrocarbon profiles, where it co-occurs with 9-tricosene and 5-tricosene as a major C23 component [3]. While 9-tricosene is the patented pest control agent for this species, 7-tricosene is necessary for complete CHC characterization and may exhibit synergistic effects in mating inhibition blends [4].

Chemical Ecology Research: Species-Specific Pheromone Comparative Studies

Employ (Z)-7-tricosene in comparative studies across Drosophila species (D. melanogaster, D. simulans, D. sechellia) to investigate evolutionary divergence of male-specific pheromones and their role in reproductive isolation [5]. 7-pentacosene may be co-applied to assess synergistic effects and ratio-dependent behavioral outcomes [6].

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